molecular formula C22H22N2O6 B14943363 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B14943363
M. Wt: 410.4 g/mol
InChI Key: UFVVJLRINLBPID-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes and hydrazines to form the pyrazole core.

    Cyclization: Formation of the pyran ring through cyclization reactions.

    Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE
  • 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAN

Uniqueness

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is unique due to its specific structural features, such as the presence of both pyrano and pyrazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C22H22N2O6/c1-26-14-7-5-12(6-8-14)20-19-15(11-18(25)30-22(19)24-23-20)13-9-16(27-2)21(29-4)17(10-13)28-3/h5-10,15H,11H2,1-4H3,(H,23,24)

InChI Key

UFVVJLRINLBPID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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